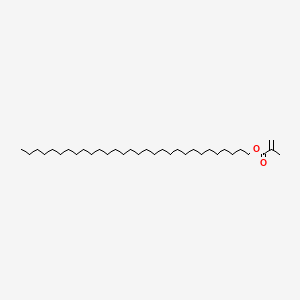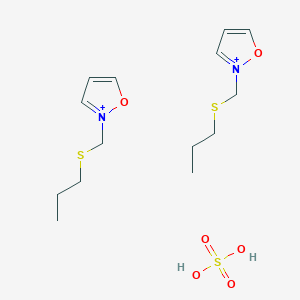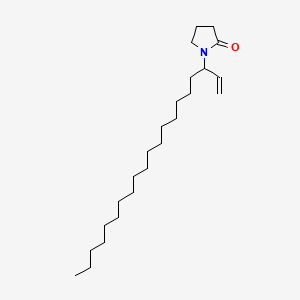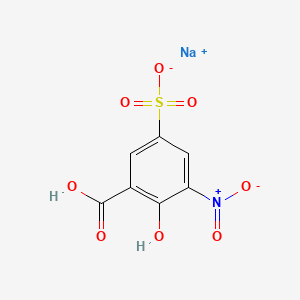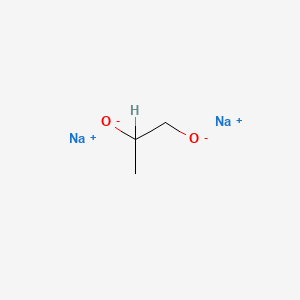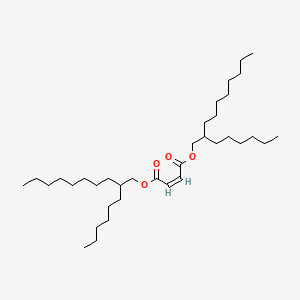
Bis(2-hexyldecyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hexyldecyl) maleate: is an organic compound that belongs to the class of maleate esters. It is a diester of maleic acid and 2-hexyldecanol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-hexyldecyl) maleate is typically synthesized through the esterification of maleic anhydride with 2-hexyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. Maleic anhydride and 2-hexyldecanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the esterification reaction is allowed to proceed. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Esterification: As mentioned, bis(2-hexyldecyl) maleate is formed through the esterification of maleic anhydride with 2-hexyldecanol.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-hexyldecanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Esterification: Maleic anhydride, 2-hexyldecanol, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Addition Reactions: Hydrogen gas (for hydrogenation), halogens (e.g., bromine or chlorine) for halogenation.
Major Products:
Hydrolysis: Maleic acid and 2-hexyldecanol.
Hydrogenation: Saturated maleate ester.
Halogenation: Halogenated maleate ester.
Applications De Recherche Scientifique
Chemistry: Bis(2-hexyldecyl) maleate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of copolymers with other monomers, which can enhance the properties of the resulting materials.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a plasticizer to improve the flexibility and durability of plastic materials. It is also employed in the formulation of adhesives, coatings, and sealants.
Mécanisme D'action
The primary mechanism by which bis(2-hexyldecyl) maleate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The ester functional groups in the compound interact with the polymer chains, facilitating this plasticizing effect.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) maleate: Another maleate ester with similar plasticizing properties but derived from 2-ethylhexanol.
Dibutyl maleate: A maleate ester derived from butanol, used in similar applications but with different physical properties.
Diethyl maleate: A smaller maleate ester used in various chemical syntheses and as a plasticizer.
Uniqueness: Bis(2-hexyldecyl) maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in enhanced plasticizing properties, making it particularly suitable for applications requiring high flexibility and durability. Its longer alkyl chains also contribute to its lower volatility and better compatibility with various polymer systems.
Propriétés
Numéro CAS |
85006-03-7 |
|---|---|
Formule moléculaire |
C36H68O4 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
bis(2-hexyldecyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C36H68O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b30-29- |
Clé InChI |
WVWNMPSIIYQZIT-FLWNBWAVSA-N |
SMILES isomérique |
CCCCCCCCC(CCCCCC)COC(=O)/C=C\C(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)C=CC(=O)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


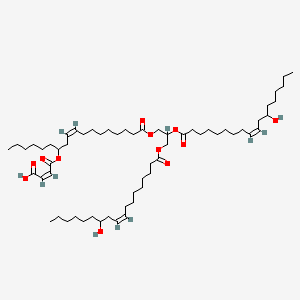

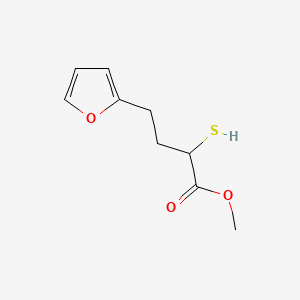
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)


